Cas no 2229534-41-0 (1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid)

1-(3-{(tert-Butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for its functional group diversity. The presence of both a Boc-protected amine and a carboxylic acid moiety allows for selective derivatization, making it useful in peptide and medicinal chemistry applications. The hydroxyl group on the cyclohexane ring offers additional reactivity for further modifications. Its stable tert-butoxycarbonyl (Boc) protecting group ensures compatibility with a range of reaction conditions, while the aromatic methyl substituent enhances solubility in organic solvents. This compound is well-suited for constructing complex molecular architectures, particularly in pharmaceutical research and fine chemical synthesis.
1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid structure
2229534-41-0 structure
Product Name:1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
CAS No:2229534-41-0
MF:C19H27NO5
MW:349.421386003494
CID:6386766
PubChem ID:165831079
Update Time:2025-10-29

1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
    • 2229534-41-0
    • 1-(3-{[(tert-butoxy)carbonyl]amino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid
    • EN300-1877691
    • Inchi: 1S/C19H27NO5/c1-12-5-6-13(11-15(12)20-17(24)25-18(2,3)4)19(16(22)23)9-7-14(21)8-10-19/h5-6,11,14,21H,7-10H2,1-4H3,(H,20,24)(H,22,23)
    • InChI Key: DAMKRWHUQDGKKQ-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(=O)O)(C2C=CC(C)=C(C=2)NC(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 349.18892296g/mol
  • Monoisotopic Mass: 349.18892296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 95.9Ų

1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid Pricemore >>

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Additional information on 1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid

1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid (CAS No. 2229534-41-0): A Comprehensive Overview

1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid (CAS No. 2229534-41-0) is a specialized organic compound that has garnered significant attention in pharmaceutical research and fine chemical synthesis. This carboxylic acid derivative features a unique molecular structure combining a cyclohexane ring with both hydroxyl and tert-butoxycarbonyl (Boc) protected amino functional groups, making it particularly valuable for drug discovery applications.

The compound's molecular formula is C20H29NO5, with a molecular weight of 363.45 g/mol. Its structural complexity arises from the presence of multiple functional groups: the carboxylic acid moiety at position 1 of the cyclohexane ring, a hydroxyl group at position 4, and the Boc-protected amino group attached to the aromatic ring. This combination creates a versatile building block for medicinal chemistry, particularly in the development of small molecule therapeutics targeting various disease pathways.

Recent trends in pharmaceutical research have highlighted the importance of such multifunctional intermediates in drug development. The Boc protecting group in this compound is particularly noteworthy, as it provides stability during synthetic transformations while allowing for selective deprotection when needed. This characteristic makes 1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid valuable for peptide synthesis and the creation of drug-like molecules with improved pharmacokinetic properties.

The compound's applications extend beyond pharmaceuticals. Researchers have explored its potential in material science, particularly in the development of functional polymers and specialty coatings. The presence of both hydrophilic (hydroxyl and carboxylic acid) and hydrophobic (tert-butyl and aromatic) groups in its structure enables interesting amphiphilic properties, which could be exploited for creating smart materials with responsive behavior.

From a synthetic chemistry perspective, 1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid serves as a valuable intermediate for various transformations. The carboxylic acid group can be readily converted to esters, amides, or other derivatives, while the hydroxyl group offers additional sites for modification. These features make it a versatile building block in organic synthesis, particularly for constructing complex molecular architectures.

The compound's stability profile has been a subject of research interest. The Boc protecting group provides excellent stability under a wide range of conditions, while still being removable under mild acidic conditions. This balance between stability and controlled deprotection makes CAS 2229534-41-0 particularly useful in multi-step synthesis where selective manipulation of functional groups is required.

In the context of current pharmaceutical trends, this compound aligns well with the growing interest in targeted drug delivery systems and precision medicine. Its structural features could potentially be incorporated into prodrug designs or bioconjugates, addressing challenges in drug solubility, bioavailability, and tissue specificity. Researchers are particularly interested in how the hydroxycyclohexane-carboxylic acid moiety might influence molecular recognition and binding properties in biological systems.

The synthesis of 1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid typically involves multi-step organic transformations, starting from readily available precursors. Key steps often include aromatic substitution reactions, cyclohexane functionalization, and careful protection-deprotection strategies to achieve the desired molecular architecture. Process optimization for this compound continues to be an active area of research, with focus on improving yields and reducing environmental impact.

Analytical characterization of this compound presents interesting challenges and opportunities. Modern techniques such as high-resolution mass spectrometry (HRMS), multidimensional NMR spectroscopy, and X-ray crystallography have been employed to fully elucidate its structure and confirm purity. These analytical methods are particularly important given the compound's potential use in pharmaceutical applications where stringent quality standards apply.

The market for specialized chemical intermediates like 1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid has seen steady growth, driven by increasing demand from the pharmaceutical and biotechnology sectors. As drug discovery becomes more complex and targeted, the need for such highly functionalized building blocks continues to rise. Current market analysis suggests particular growth in applications related to central nervous system drugs and anti-inflammatory agents, where structural features similar to this compound have shown promise.

From a regulatory perspective, CAS 2229534-41-0 is not currently classified as hazardous under major chemical safety regulations. However, as with all chemical substances, proper handling procedures should be followed, including the use of appropriate personal protective equipment and adherence to good laboratory practices. The compound's safety profile makes it attractive for research applications where regulatory compliance is a key consideration.

Future research directions for this compound are likely to focus on expanding its utility in medicinal chemistry and exploring novel applications in biomaterials. Particular interest may center on how modifications to its core structure could yield derivatives with enhanced biological activity or material properties. The compound's versatility suggests it will remain an important tool in chemical research for years to come.

In conclusion, 1-(3-{(tert-butoxy)carbonylamino}-4-methylphenyl)-4-hydroxycyclohexane-1-carboxylic acid (CAS No. 2229534-41-0) represents a valuable chemical entity with diverse applications in pharmaceutical research and specialty chemical synthesis. Its unique combination of functional groups and synthetic versatility position it as an important building block in modern chemical science, with potential to contribute to advancements in drug discovery and material development.

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